molecular formula C14H11N3O2 B6419975 1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole CAS No. 4231-69-0

1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole

Cat. No.: B6419975
CAS No.: 4231-69-0
M. Wt: 253.26 g/mol
InChI Key: OKOYDWMLPIMUMO-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a 4-methoxybenzoyl substituent at the 1-position of the benzotriazole ring. Benzotriazole derivatives are widely studied for their versatility in organic synthesis, pharmaceutical applications, and material science due to their stability and ability to act as intermediates or ligands.

Properties

IUPAC Name

benzotriazol-1-yl-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-19-11-8-6-10(7-9-11)14(18)17-13-5-3-2-4-12(13)15-16-17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOYDWMLPIMUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901285743
Record name 1-(4-Methoxybenzoyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4231-69-0
Record name 1-(4-Methoxybenzoyl)-1H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4231-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxybenzoyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

Introduction

1-(4-Methoxybenzoyl)-1H-1,2,3-benzotriazole is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H10_{10}N3_3O. The structure consists of a benzotriazole moiety substituted with a 4-methoxybenzoyl group, which enhances its biological activity through specific interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : Benzotriazoles disrupt microbial cell membranes and interfere with essential metabolic processes. They can generate reactive oxygen species (ROS), leading to oxidative stress in microbial cells, which ultimately results in cell lysis and death .
  • Case Studies :
    • A study evaluated various benzotriazole derivatives against Gram-positive and Gram-negative bacteria. Compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/mL against resistant strains such as MRSA .
CompoundMIC (μg/mL)Bacterial Strain
112.5MRSA
225Staphylococcus aureus
315Escherichia coli

Anti-inflammatory Activity

Benzotriazole derivatives have also been studied for their anti-inflammatory effects:

  • Mechanism : They inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process. This action can be attributed to their ability to modulate signaling pathways associated with inflammation .
  • Case Studies :
    • In vitro assays indicated that certain benzotriazole compounds reduced the production of TNF-alpha in macrophages by up to 50% at concentrations of 10 μM .

Anticancer Activity

The anticancer potential of benzotriazole derivatives has garnered attention:

  • Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and alteration of mitochondrial membrane potential .
  • Case Studies :
    • A recent study evaluated the cytotoxic effects of this compound on human cervical (HeLa) and lung (A549) carcinoma cells. The compound exhibited IC50 values of approximately 15 μM for HeLa cells and 20 μM for A549 cells after 48 hours of treatment .
Cell LineIC50 (μM)Treatment Duration
HeLa1548 hours
A5492048 hours

Structure-Activity Relationship (SAR)

The biological activity of benzotriazoles is significantly influenced by their structural features:

  • Substituents : The presence of electron-donating groups such as methoxy enhances the lipophilicity and biological interaction potential of the compound.
  • Positioning : The position of substituents on the benzene ring affects the compound's ability to bind to target sites within microbial or cancerous cells.

Scientific Research Applications

Corrosion Inhibition

One of the primary applications of MBT is as a corrosion inhibitor . Benzotriazoles are well-known for their effectiveness in protecting metals, especially copper and its alloys, from corrosion. MBT operates through the following mechanisms:

  • Adsorption : The compound adsorbs onto metal surfaces, forming a protective layer that prevents corrosive agents from contacting the metal.
  • Complex Formation : MBT can form stable complexes with metal ions, enhancing its protective capabilities.

A study demonstrated that MBT significantly reduces corrosion rates in copper exposed to aggressive environments, showcasing its potential for industrial applications in coatings and treatments for metal surfaces.

UV Absorption

MBT is also utilized as a UV absorber in various polymer formulations. Its ability to absorb UV radiation protects materials from photodegradation, making it valuable in:

  • Plastics and Coatings : Incorporating MBT into polymers enhances their stability against UV light, prolonging their lifespan.
  • Cosmetics : The compound is used in sunscreens and other cosmetic products to provide protection against harmful UV rays.

Research indicates that MBT effectively absorbs UV light within specific wavelengths, making it a suitable candidate for formulations requiring UV stability .

Pharmaceutical Applications

In the pharmaceutical field, MBT's reactivity allows it to be explored for various applications, including:

  • Drug Development : Its structural characteristics may influence the design of new drugs or drug delivery systems.
  • Biological Activity Studies : Investigations into MBT's interactions with biological molecules could lead to novel therapeutic agents.

Preliminary studies suggest that MBT exhibits potential anti-inflammatory properties, warranting further research into its pharmacological effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of MBT, a comparison with similar compounds can be insightful:

Compound NameStructure FeaturesUnique Properties
BenzotriazoleBasic structure without substituentsEffective corrosion inhibitor for copper
4-MethoxybenzyltriazoleMethoxy group on benzyl moietyEnhanced solubility and biological activity
5-Methyl-1H-benzotriazoleMethyl substitution on triazole ringAltered electronic properties affecting reactivity
2-AminobenzotriazoleAmino group on benzene ringExhibits different biological activities

This table highlights how the methoxy substitution in MBT may influence its specific applications and interactions compared to other benzotriazoles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Benzotriazole derivatives vary significantly based on substituents, which dictate their physical properties and applications. Key analogs include:

Compound Substituent Key Features Applications References
1-(4-Chlorobenzoyl)-1H-1,2,3-benzotriazole 4-Cl-Benzoyl Higher melting point due to electron-withdrawing Cl; used in organic synthesis Intermediate for pharmaceuticals
1-(Tetrahydro-2H-pyran-2-yl)-1H-benzotriazole Tetrahydro-2H-pyran-2-yl Ether-linked cyclic group; moderate solubility in polar solvents Catalysis, polymer stabilization
1-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl]-1H-benzotriazole Nitroimidazole-propyl Bioactive nitro group; antiprotozoic and antibacterial activity Chemotherapeutic agents
1-(4-Methoxybenzoyl)-1H-benzotriazole (Target) 4-MeO-Benzoyl Predicted enhanced solubility (methoxy donor); potential corrosion inhibition Hypothesized: Drug intermediates, materials N/A

Physical and Spectral Data

  • Melting Points :

    • 1-(4-Chlorobenzoyl)-benzotriazole: Likely >150°C (analogous to 1-[3-(nitroimidazole)propyl]-benzotriazole, mp 167–170°C ).
    • Ether-linked derivatives (e.g., 1-(tetrahydro-2H-pyran-2-yl)-benzotriazole): Lower mp (~80–120°C) due to flexible substituents .
    • Target compound: Predicted mp 140–160°C (methoxy group reduces crystallinity vs. chloro analog).
  • Spectral Data: ¹H NMR: Aromatic protons in benzotriazole appear at δ 7.3–8.0 ppm. The 4-methoxybenzoyl group would show a singlet for OCH₃ at δ ~3.8 ppm and aromatic peaks at δ 6.8–7.5 ppm . IR: Expected C=O stretch at ~1680 cm⁻¹ and NO₂ (if present) at 1530–1330 cm⁻¹ .

Q & A

Q. What are the established synthetic routes for preparing 1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves coupling 4-methoxybenzoic acid derivatives with benzotriazole precursors. A common approach uses activated acylating agents, such as 1-(methanesulfonyl)-1H-1,2,3-benzotriazole (analogous to methods in ), which reacts with carboxylic acids in the presence of a base (e.g., triethylamine). Critical conditions include:
  • Catalyst : Glacial acetic acid as a proton donor for imine formation (observed in analogous triazole syntheses ).
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.
  • Reaction Time : Reflux for 4–6 hours to ensure complete acylation .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents to isolate the product.

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structural integrity of this compound?

  • Methodological Answer :
  • 1H NMR : Key signals include the methoxy proton singlet at ~3.8 ppm (integrating for 3H) and aromatic protons from the benzotriazole (7.5–8.5 ppm). The absence of broad peaks confirms the absence of unreacted amines or hydroxyl groups .
  • 13C NMR : A carbonyl carbon (C=O) resonance at ~165–170 ppm and methoxy carbon at ~55 ppm .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy group) .
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]+ for C14H12N3O2: 278.0933).

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic structure and reactivity of this compound under photolytic conditions?

  • Methodological Answer :
  • CASPT2/CASSCF : These multiconfigurational methods are ideal for mapping potential energy surfaces (PES) of excited states, identifying conical intersections, and predicting photolysis pathways (as demonstrated for benzotriazole derivatives in ).
  • Non-Adiabatic Molecular Dynamics (NAMD) : Simulates ultrafast electronic transitions, critical for understanding bond cleavage mechanisms (e.g., N–N bond dissociation in the triazole ring) .
  • TD-DFT : Predicts UV-Vis absorption spectra to correlate experimental photostability data with theoretical models.

Q. How does the presence of the 4-methoxybenzoyl group influence the inhibitory activity of benzotriazole derivatives against specific enzymes, and what experimental approaches validate these effects?

  • Methodological Answer :
  • Mechanistic Studies : The electron-donating methoxy group enhances π-stacking interactions with aromatic residues in enzyme active sites (e.g., SARS-CoV-2 main protease, as seen in related benzotriazole inhibitors ).
  • Kinetic Assays : Use irreversible inhibition assays (e.g., pre-incubation with enzyme and substrate) to differentiate between competitive and mechanism-based inactivation. For example, C145A mutant enzymes can test cysteine-dependent inactivation .
  • Docking Simulations : Tools like AutoDock Vina predict binding poses, with validation via site-directed mutagenesis (e.g., mutating residues near the methoxybenzoyl moiety to assess binding energy changes) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for benzotriazole acylation reactions?

  • Methodological Answer :
  • Variable Catalysts : Yields may vary due to the use of different acyl transfer agents (e.g., methanesulfonyl vs. toluenesulfonyl derivatives, as noted in ).
  • Solvent Effects : Polar solvents (DMF) often improve solubility of intermediates but may promote side reactions (e.g., hydrolysis). Systematic solvent screening (THF, acetonitrile, DCM) is recommended.
  • Validation : Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) and compare with literature protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole
Reactant of Route 2
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1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole

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